7-[(1H-Benzimidazol-2-ylthio)methyl]-2-(methylthio)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-(METHYLSULFANYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound that features a unique combination of benzodiazole, thiadiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-(METHYLSULFANYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and a suitable oxidizing agent to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-(METHYLSULFANYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine or chlorine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound could be explored as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-(METHYLSULFANYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core and has been studied for its antiproliferative and antimicrobial activities.
Benzothiazole derivatives: These compounds share the benzodiazole ring and have been explored for their potential as anticancer agents.
Uniqueness
7-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-(METHYLSULFANYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its combination of benzodiazole, thiadiazole, and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
931720-95-5 |
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Molecular Formula |
C14H11N5OS3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
7-(1H-benzimidazol-2-ylsulfanylmethyl)-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H11N5OS3/c1-21-14-18-19-11(20)6-8(15-13(19)23-14)7-22-12-16-9-4-2-3-5-10(9)17-12/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
NIXDHDBRCULGIO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=O)C=C(N=C2S1)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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